molecular formula C12H22O4 B11830157 1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate

1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate

Cat. No.: B11830157
M. Wt: 230.30 g/mol
InChI Key: BEJOOKDMDRTQMN-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate is an organic compound with the molecular formula C13H24O4 It is a derivative of succinic acid, where the hydrogen atoms are replaced by tert-butyl, ethyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate typically involves esterification reactions. One common method is the reaction of succinic anhydride with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl or ethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound is used in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate involves its interaction with specific molecular targets. In biological systems, esterases can hydrolyze the ester bonds, releasing the active components. The pathways involved include the hydrolysis of ester bonds and subsequent metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl 4-methyl 2-ethylsuccinate
  • 4-(tert-butyl) 1-methyl 2,2-dimethylsuccinate

Comparison

1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate is unique due to the presence of both tert-butyl and ethyl groups, which influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl 2,2-dimethylbutanedioate

InChI

InChI=1S/C12H22O4/c1-7-15-9(13)8-12(5,6)10(14)16-11(2,3)4/h7-8H2,1-6H3

InChI Key

BEJOOKDMDRTQMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C(=O)OC(C)(C)C

Origin of Product

United States

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